molecular formula C26H26N4O3 B2840236 N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide CAS No. 872854-93-8

N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide

Cat. No. B2840236
CAS RN: 872854-93-8
M. Wt: 442.519
InChI Key: DXBBDVJRWJZUKH-UHFFFAOYSA-N
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Description

Indole is a heterocyclic compound that is the basis for many biologically active compounds . It is also known as benzopyrrole and contains a benzenoid nucleus . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products .


Molecular Structure Analysis

Indole is aromatic in nature, similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . Imidazole shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atom .


Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature i.e. it shows both acidic and basic properties .

Scientific Research Applications

Antiallergic Applications

N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide, and its related compounds, have been researched for their potential antiallergic properties. A study by Menciu et al. (1999) focused on a series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, including compounds similar to the one , for their antiallergic effects. They found that certain amides in this series were significantly more potent than astemizole, a known antihistamine, in histamine release assays. This highlights the potential of these compounds in the development of new antiallergic medications (Menciu et al., 1999).

Synthesis and Chemical Properties

Magolan and Kerr (2006) explored the chemical properties of related indole compounds, finding that indoles equipped with a malonyl group on the nitrogen atom were effective substrates in Mn(III)-mediated oxidative cyclization reactions. This research contributes to the understanding of the synthesis and reactivity of complex indole derivatives, which is essential for developing new compounds with potential pharmaceutical applications (Magolan & Kerr, 2006).

Pharmaceutical Industry Insights

In the pharmaceutical industry, the study of compounds like N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide is crucial for developing new drugs. A publication by Habernickel (2002) in the field of medicinal chemistry reflects the ongoing interest in exploring the therapeutic potential of such compounds. This research contributes to a broader understanding of how these compounds can be applied in various therapeutic contexts, such as for cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic activities (Habernickel, 2002).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The development of new drugs that overcome the AMR problems is necessary .

properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O3/c31-24(29-13-5-6-14-29)17-30-16-21(20-8-2-4-10-23(20)30)25(32)26(33)27-12-11-18-15-28-22-9-3-1-7-19(18)22/h1-4,7-10,15-16,28H,5-6,11-14,17H2,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBBDVJRWJZUKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCCC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide

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